molecular formula C18H30N2O6 B1456265 Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate CAS No. 639517-75-2

Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate

Cat. No. B1456265
CAS RN: 639517-75-2
M. Wt: 370.4 g/mol
InChI Key: FGSQECFKDOBWOM-UHFFFAOYSA-N
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Description

Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate is a chemical compound . It is also known as Propanedioic acid, 2-[1,3-bis(1,1-diMethylethyl)-2,5-dioxo-4-iMidazolidinyl]-, 1,3-diethyl ester .


Molecular Structure Analysis

The molecular formula of Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate is C18H30N2O6 . The average mass is 370.44 Da . The structure of this compound can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .


Physical And Chemical Properties Analysis

The molecular weight of Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate is 370.44 Da . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis of Actinophyllic Acid

Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate: has been utilized in the total synthesis of (+/-)-actinophyllic acid , a compound with significant biological activity . The synthesis pathway involves the formation of complex ring structures that are characteristic of the natural product.

Precursor for Metal-Organic CVD

This compound serves as a precursor for metal-organic chemical vapor deposition (MOCVD) of thin films of HfO2 and ZrO2 . These films are crucial in semiconductor technology, providing high-k dielectric materials for advanced electronic devices.

Research in Heterocyclic Chemistry

The imidazolidinone ring present in the compound is a valuable moiety in heterocyclic chemistry. It can be used to synthesize novel heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .

properties

IUPAC Name

diethyl 2-(1,3-ditert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O6/c1-9-25-14(22)11(15(23)26-10-2)12-13(21)20(18(6,7)8)16(24)19(12)17(3,4)5/h11-12H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSQECFKDOBWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1C(=O)N(C(=O)N1C(C)(C)C)C(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735329
Record name Diethyl (1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

639517-75-2
Record name Diethyl (1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate
Reactant of Route 2
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate
Reactant of Route 4
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate
Reactant of Route 5
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate

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